molecular formula C12H15FN2O4 B1663295 Tegadifur CAS No. 62987-05-7

Tegadifur

Cat. No.: B1663295
CAS No.: 62987-05-7
M. Wt: 270.26 g/mol
InChI Key: FLMBDTNCANYTCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

FD 1 is synthesized through a series of chemical reactions involving the condensation of specific reactants followed by oxidation. The detailed synthetic route involves the use of various reagents and catalysts under controlled conditions to achieve the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of FD 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction monitoring, purification, and quality control to meet the required standards for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

FD 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving FD 1 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving FD 1 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups .

Scientific Research Applications

FD 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving the complement system.

    Biology: Employed in studies related to the innate immune system and the role of complement factor D.

    Medicine: Investigated for its potential therapeutic applications in diseases involving the complement system, such as age-related macular degeneration and other inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the complement system .

Mechanism of Action

FD 1 exerts its effects by selectively inhibiting complement factor D, a serine protease involved in the alternative complement pathway. This inhibition prevents the activation of the complement cascade, thereby reducing inflammation and tissue damage. The molecular targets of FD 1 include factor D and other related proteases, such as factor XIa and tryptase β2 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to FD 1 include other inhibitors of complement factor D and related proteases. Some examples are:

Uniqueness of FD 1

FD 1 is unique due to its high selectivity and potency as a complement factor D inhibitor. Its ability to inhibit factor D with an IC50 of 12 nM makes it a valuable tool in scientific research and potential therapeutic applications. Additionally, FD 1’s oral bioavailability and systemic suppression of the alternative complement pathway further enhance its utility in various studies .

Properties

IUPAC Name

5-fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMBDTNCANYTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978873
Record name 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62987-05-7
Record name 5-Fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62987-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FD 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062987057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEGADIFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX6891QS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a sealed tube, 780 mg (6 m mole) of 5-fluorouracil, 5 ml of pyridine, 100 mg (0.70 m mole) of phosphorus pentoxide and 1.26 g (18 m mole) of 2,3-dihydrofuran were heated at 100° C for 17 hours. After the reaction, pyridine was distilled off from the reaction mixture under a reduced pressure. The residue was dissolved in chloroform and the insoluble unreacted 5-fluorouracil was separated by a filtration and the residue was purified by a column chromatography using a silica gel column (mixture of benzene; ethyl acetate and acetone = 2 : 1 : 1 (V/V) as a developing medium) to obtained 200 mg of N1,N3 -bis(2-tetrahydrofuryl)-5-fluorouracil (yield: 12.3%) and 757.6 mg of N1 -(2-tetrahydrofuryl)-5-fluorouracil (yield: 63.0%).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a sealed tube, 780 mg (6 m mole) of 5-fluorouracil, 5 ml of pyridine, 100 mg (0.44 m mole) of antimony trichloride and 1.26 g (18 m mole) of 2,3-dihydrofuran were heated at 100° C for 3 hours. The reaction mixture was further admixed with 800 mg (11.5 m mole) of 2,3-dihydrofuran and the mixture was heated for 17 hours. After the reaction, pyridine was distilled off under a reduced pressure and the residue was dissolved in chloroform and the insoluble matters were separated by a filtration. Chloroform was distilled off from the filtrate and the residue was purified by a column chromatography using a silica gel column (mixture of chloroform and acetone = 8 : 1 (V/V) as a developing medium) to obtain 1.10 g of N1,N3 -bis(2-tetrahydrofuryl)-5-fluorouracil (yield: 68.0%) and 325 mg of N1 -(2-tetrahydrofuryl)-5-fluorouracil (yield: 27%).
Quantity
780 mg
Type
reactant
Reaction Step One
Name
antimony trichloride
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a closed tubular reactor, 1.3 g of 5-fluorouracil, 5 ml of benzene and 14 g of 2,3-dihydrofuran were heated together at 200° C. for 6 hours. After cooling, the reaction mixture was concentrated to dryness under reduced pressure and the residue was separated and purified by column chromatography on 25 g silica gel. From the chloroform eluate, the fractions rich in the contemplated compound were collected. The solvent was distilled off and the residue was recrystallized from petroleum ether. By the above procedure was obtained 1.3 g of 1,3-bis-(tetrahydro-2-furyl)-5-fluorouracil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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